molecular formula C10H12N2O2 B11782348 (4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid

(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid

Cat. No.: B11782348
M. Wt: 192.21 g/mol
InChI Key: WVIAXGYIVDKKEC-PHDIDXHHSA-N
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Description

(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a cyclopentane ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the construction of the cyclopentane ring, and the introduction of the pyrazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could make it useful as a therapeutic agent for treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or blocking the binding of a ligand to a receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid is unique due to its specific combination of rings and functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-10(2)5-3-4-7(6(5)10)11-12-8(4)9(13)14/h5-6H,3H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1

InChI Key

WVIAXGYIVDKKEC-PHDIDXHHSA-N

Isomeric SMILES

CC1([C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O)C

Canonical SMILES

CC1(C2C1C3=C(C2)C(=NN3)C(=O)O)C

Origin of Product

United States

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